![molecular formula C10H11NO6S B2455463 Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate CAS No. 80998-67-0](/img/structure/B2455463.png)
Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate
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Overview
Description
Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate, also known as DSC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DSC is a sulfonamide derivative that has been synthesized for the first time in 1957. Since then, several synthesis methods have been developed, and its properties and potential applications have been extensively studied.
Mechanism of Action
The mechanism of action of Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate is not well understood. However, it is believed to inhibit the activity of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, this compound has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate has several advantages as a research tool. It is easy to synthesize and purify, and it is stable under a wide range of conditions. However, its use in lab experiments is limited by its toxicity and potential side effects. It is important to use appropriate safety precautions when handling this compound.
Future Directions
There are several future directions for research on Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate. One potential application is in the development of novel drugs targeting cancer and viral infections. This compound has also been studied as a potential catalyst for various chemical reactions. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to improve the yield and purity of the product. This compound has been extensively studied for its potential applications in medicinal chemistry, material science, and catalysis. It has several biochemical and physiological effects and has been shown to have anticancer, antiviral, and antibacterial activities. However, its use in lab experiments is limited by its toxicity and potential side effects. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate involves the reaction of 2-aminobenzenesulfonamide with dimethyl oxalate in the presence of a strong base such as sodium hydride. The resulting product is then treated with acid to obtain this compound. The synthesis method has been optimized to improve the yield and purity of the product.
Scientific Research Applications
Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has been used as a scaffold for the development of novel drugs targeting various diseases.
properties
IUPAC Name |
dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6S/c1-16-9(12)6-3-4-7(10(13)17-2)8(5-6)18(11,14)15/h3-5H,1-2H3,(H2,11,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOAIVMMWXYARA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80998-67-0 |
Source
|
Record name | 1,4-dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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